furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Overview
Description
The compound “furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride” is a complex organic molecule that contains a furan ring, a tetrahydropyran ring, and an amine group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a tetrahydropyran ring (a six-membered ring with five carbon atoms and one oxygen atom). The “methanamine” part of the name suggests the presence of an amine functional group (NH2) attached to a methane group (CH3) .
Chemical Reactions Analysis
The furan ring, tetrahydropyran ring, and amine group in this compound could potentially participate in a variety of chemical reactions. The furan ring, for example, is aromatic and can undergo electrophilic aromatic substitution reactions. The amine group can act as a nucleophile in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .
Scientific Research Applications
Asymmetric Synthesis of C15 Polyketide Spiroketals
Researchers have explored the conversion of 2,2'-methylenebis[furan] into various compounds with high stereo- and enantioselectivity, leading to the synthesis of single spiroketal and its epimers. These compounds were evaluated for their cytotoxicity against cancer cell lines, showcasing potential applications in cancer research (Meilert, Pettit, & Vogel, 2004).
Synthesis of Polyhydroxylated Compounds via Dihydro-2H-1,2-Oxazine Derivatives
The study involves the preparation of enantiopure 3,6-dihydro-2H-1,2-oxazines, which serve as precursors for polyhydroxylated compounds, potentially useful in the development of azasugars and aminofuran derivatives (Jasiński, Lentz, Moreno-Clavijo, & Reissig, 2012).
Oxygenative Radical Cyclization for Synthesis of Methanols
This research demonstrated the synthesis of perhydro-furo[2,3-b]pyran (and furan)-3-yl methanols through oxygenative radical cyclization, highlighting a method with potential applications in organic synthesis and medicinal chemistry (Mayer, Prandi, Bamhaoud, Bakkas, & Guillou, 1998).
Synthesis of Novel Tyramine Derivatives
The utilization of furan chemistry for creating novel tyramine derivatives indicates the potential for developing new pharmacologically active molecules. Furan derivatives were used as intermediates for the preparation of these compounds, suggesting their applicability in drug development (Georgiadis, Apostolopoulos, & Haroutounian, 1991).
Antimicrobial and Anticancer Studies of Schiff Base Metal Complexes
Research on Schiff base rare earth metal complexes containing furan-2-yl methanamine highlighted their potential antimicrobial and anticancer properties. This suggests the compound's applicability in developing treatments for infections and cancer (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Mechanism of Action
Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. The biological activity of a compound can depend on a variety of factors, including its structure, the presence of specific functional groups, and the nature of its interactions with biological molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
furan-2-yl(oxan-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8;/h1-2,5,8,10H,3-4,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYIZEJQLWHOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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